5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide
Description
5-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is a fluorinated indole-2-carboxamide derivative characterized by:
- Indole core: A 5-fluoro substitution on the indole ring, which enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .
- Amide substituents: The carboxamide nitrogen is substituted with a (5-methylfuran-2-yl)methyl group and an isopropyl (propan-2-yl) group.
This compound is structurally distinct from other indole-2-carboxamides due to its unique combination of a fluorinated indole core and heterocyclic (furan) substitution. Its synthesis likely involves coupling reactions similar to those reported for related compounds (e.g., ethyl-5-fluoroindole-2-carboxylate with substituted amines under basic conditions), though yields may be low due to harsh reaction temperatures (150–190°C) and purification challenges .
Properties
Molecular Formula |
C18H19FN2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H19FN2O2/c1-11(2)21(10-15-6-4-12(3)23-15)18(22)17-9-13-8-14(19)5-7-16(13)20-17/h4-9,11,20H,10H2,1-3H3 |
InChI Key |
QRXJPJQSENMXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C(C)C)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the indole core.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and indole rings.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted indole and furan derivatives.
Scientific Research Applications
5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the indole core play crucial roles in binding to biological receptors, while the furan ring may enhance its overall activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. However, chloro-substituted derivatives often exhibit higher potency in receptor-binding assays due to increased electronegativity .
- Amide Substitutions: The (5-methylfuran-2-yl)methyl group distinguishes the target compound from benzophenone- or aryl-substituted analogs (e.g., ). Furan-based substituents may enhance solubility compared to purely aromatic groups but reduce hydrophobic interactions in biological targets.
- Synthetic Challenges : Low yields (6–37%) are common in indole-2-carboxamide synthesis due to decomposition under high-temperature conditions and chromatographic losses .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Calculated using ChemDraw; †IC50 values are target-dependent; ‡Estimated based on substituent contributions.
Key Observations :
- Lipophilicity : The target compound’s logP (~3.5) is lower than chlorinated analogs (e.g., 5.2 for compound 11j ), suggesting improved aqueous solubility.
Structure-Activity Relationship (SAR) Insights
- Indole Position 5 : Fluorine substitution balances metabolic stability and electronic effects but may reduce binding affinity compared to bulkier groups (e.g., chloro or methyl) .
- Amide Nitrogen Substituents : Bulky groups like isopropyl and furan derivatives may limit off-target interactions but could reduce membrane permeability compared to smaller aryl groups (e.g., 4-fluorophenyl in ).
Biological Activity
5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H19FN2O2 and a molecular weight of 314.4 g/mol. Its structure features an indole moiety, a furan ring, and a fluorine atom, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with certain receptors, modulating their activity and influencing physiological responses.
- Antitumor Activity : Similar indole derivatives have been studied for their anticancer properties, often functioning as antimetabolites that disrupt DNA synthesis in cancer cells.
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Research explored the effects of indole derivatives on tumor growth in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced tumor size by inducing apoptosis in cancer cells.
- Metabolic Pathway Analysis : Research demonstrated that fluorinated compounds can alter metabolic pathways related to pyrimidine metabolism, enhancing their cytotoxic effects against rapidly dividing cells .
- Synergistic Effects : A meta-analysis highlighted the potential of combining this compound with established chemotherapeutics to enhance efficacy while reducing toxicity in cancer treatment .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 5-fluoro-1H-indole-2-carboxamide | Similar structure with a fluoro group at a different position |
| N-(5-methylfuran-2-yl)-1H-indole-2-carboxamide | Lacks the fluoro group but retains the furan moiety |
| N-(propan-2-yl)-1H-indole-2-carboxamide | Similar core structure without the furan moiety |
Q & A
Q. What are the common synthetic routes for synthesizing 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Functionalize the indole core. For example, 5-fluoro-1H-indole-2-carboxylic acid is prepared via halogenation or fluorination of the indole scaffold .
- Step 2 : Coupling reactions. The carboxylic acid is activated (e.g., using HATU or EDCI) and reacted with the secondary amine [(5-methylfuran-2-yl)methyl-(propan-2-yl)amine] under reflux in a polar aprotic solvent like DMF or THF .
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .
Key reagents : HATU, EDCI, DIPEA; Yields : ~30–50% after optimization .
Q. How is the compound characterized using spectroscopic and analytical methods?
- LC/MS : Confirm molecular ion peaks (e.g., m/z [M+H]+) and retention time (e.g., 3.17 min under SMD-FA10-long conditions) .
- NMR : H and C NMR verify substituent positions (e.g., fluoro at C5, furan methyl at C5, isopropyl group) .
- HRMS : Validate exact mass (e.g., ±0.0004 Da) .
Example : H NMR signals for the isopropyl group typically appear as a septet (~3.5 ppm) and doublets (1.1–1.3 ppm) .
Q. What preliminary biological assays are used to assess its activity?
- In vitro enzyme inhibition : Screen against targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cell viability assays : Test anti-proliferative effects in cancer cell lines (e.g., IC determination via MTT assay) .
- Solubility and stability : Assess pharmacokinetic properties using HPLC or LC-MS in simulated biological fluids .
Advanced Research Questions
Q. How do structural modifications influence the compound’s pharmacological profile?
- Substituent effects :
- Fluoro at C5 : Enhances metabolic stability and target binding (e.g., halogen bonding with enzymes) .
- 5-Methylfuran : Improves lipophilicity (logP) and membrane permeability .
- Isopropyl group : Modulates steric bulk, affecting receptor selectivity .
Case study : Replacing isopropyl with a phenethyl group reduced potency (IC increased from 0.2 μM to 1.8 μM in kinase assays) .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic profiling : Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., oxidative defluorination) .
- Formulation optimization : Improve bioavailability via nanoemulsions or cyclodextrin complexes .
- Species-specific differences : Compare rodent vs. human CYP450 metabolism using recombinant enzymes .
Example : In Triton WR-1339-induced hyperlipidemic rats, poor solubility led to underdosing; reformulation with PEG-400 resolved this .
Q. How can computational methods predict binding interactions and optimize derivatives?
- Molecular docking : Simulate interactions with target proteins (e.g., docking into the ATP-binding pocket of kinases) .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with activity to prioritize synthetic targets .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories to validate hydrogen bonding with key residues) .
Data example : A QSAR model for indole-2-carboxamides showed R = 0.89 between calculated logP and IC values .
Data Contradiction Analysis
Scenario : Discrepancy in enzyme inhibition data across labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
